![molecular formula C22H20ClN5O3 B2491006 3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide CAS No. 1206996-18-0](/img/no-structure.png)
3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals known for their complex molecular architecture, incorporating elements such as chlorine, furan, pyrimidin, and pyrazole within a dimethylpropanamide framework. Its relevance spans across different areas of chemistry, particularly in materials science, pharmacology, and organic synthesis.
Synthesis Analysis
Synthesis of derivatives similar to the compound often involves multistep reactions, starting with basic building blocks and progressing through a series of chemical transformations. For instance, Kirkpatrick et al. (1977) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the methods that could potentially apply to our compound of interest (Kirkpatrick et al., 1977).
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide' involves the synthesis of the pyrazole and pyrimidine intermediates separately, followed by their coupling to form the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-phenyl-6-oxo-1,2,3,4-tetrahydropyrimidine", "3-chloro-2,2-dimethylpropanoyl chloride", "sodium hydride", "2-bromo-5-nitropyrazole", "palladium on carbon", "triethylamine", "N,N-dimethylformamide" ], "Reaction": [ "Step 1: Synthesis of 2-(furan-2-yl)acetic acid by reacting 2-furancarboxaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate.", "Step 2: Synthesis of 6-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine by reacting 2-(furan-2-yl)acetic acid with 4-phenyl-6-oxo-1,2,3,4-tetrahydropyrimidine in the presence of sodium hydride.", "Step 3: Synthesis of 2-(6-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-2-yl)-5-nitropyrazole by reacting 2-bromo-5-nitropyrazole with the intermediate from step 2 in the presence of palladium on carbon.", "Step 4: Synthesis of '3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide' by reacting the intermediate from step 3 with 3-chloro-2,2-dimethylpropanoyl chloride and triethylamine in N,N-dimethylformamide." ] } | |
CAS RN |
1206996-18-0 |
Product Name |
3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide |
Molecular Formula |
C22H20ClN5O3 |
Molecular Weight |
437.88 |
IUPAC Name |
3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H20ClN5O3/c1-22(2,13-23)20(30)25-18-11-16(17-9-6-10-31-17)27-28(18)21-24-15(12-19(29)26-21)14-7-4-3-5-8-14/h3-12H,13H2,1-2H3,(H,25,30)(H,24,26,29) |
InChI Key |
CDXCETKRMHBTEN-UHFFFAOYSA-N |
SMILES |
CC(C)(CCl)C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



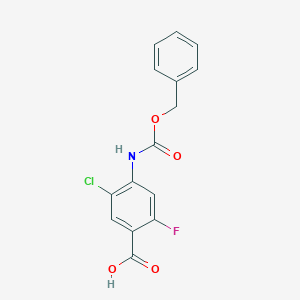
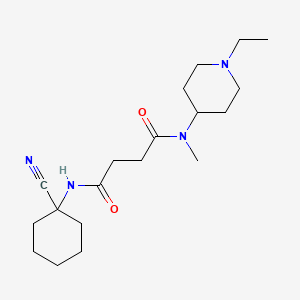
![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)
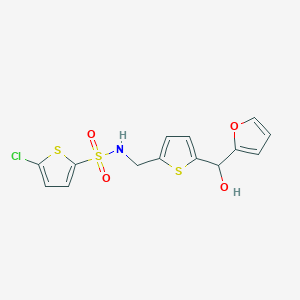
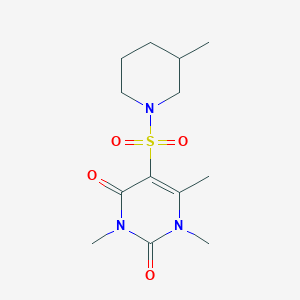
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)
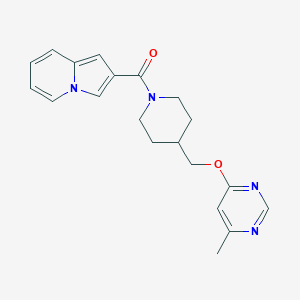
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
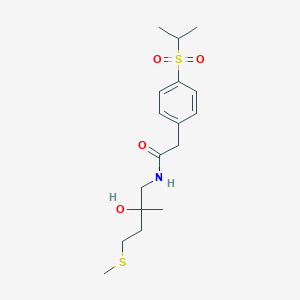

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)
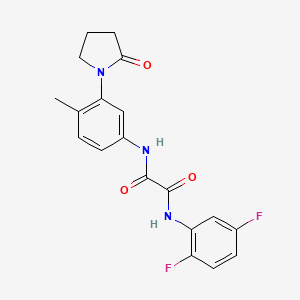
![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)